(1-methyl-1H-indol-3-yl)methanamine

Description

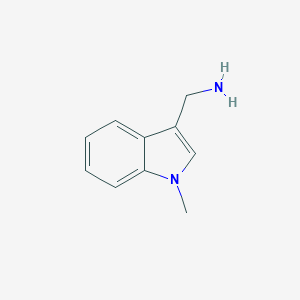

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFZMDGMQKRLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398072 | |

| Record name | (1-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19293-60-8 | |

| Record name | 1-Methyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19293-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-methyl-1H-indol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-METHYL-1H-INDOL-3-YL)-METHYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis and characterization, and a summary of the analytical workflow for (1-methyl-1H-indol-3-yl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound, a derivative of the naturally occurring indole alkaloid scaffold, is a compound of interest in medicinal chemistry. Its structural and physicochemical properties are summarized below. Data for both the free base and its common hydrochloride salt are provided for a comprehensive understanding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 19293-60-8 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| Boiling Point | 319.4 ± 17.0 °C at 760 mmHg | [1] |

| Physical Form | Not specified, likely an oil or low-melting solid | N/A |

| Purity (typical) | 97% | [1] |

| Storage | 2-8°C, protect from light | [1] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [2] |

| CAS Number | 1417634-73-1 | [2] |

| Molecular Formula | C₁₀H₁₃ClN₂ | [2] |

| Molecular Weight | 196.68 g/mol | [2] |

| Melting Point | 155-156 °C | [2] |

| Physical Form | Powder | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the N-methylation of indole-3-carbaldehyde followed by reductive amination.

2.1. Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde

This procedure is adapted from established methods for the N-alkylation of indoles.

-

Materials and Equipment:

-

Indole-3-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension in an ice bath and add a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-methyl-1H-indole-3-carbaldehyde.

-

2.2. Step 2: Synthesis of this compound via Reductive Amination

This procedure is a general method for the conversion of aldehydes to primary amines.

-

Materials and Equipment:

-

1-methyl-1H-indole-3-carbaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

-

Procedure:

-

Dissolve 1-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Add ammonium acetate (10 equivalents) or a concentrated aqueous ammonia solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

To this mixture, add sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to obtain the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel (eluting with a gradient of methanol in DCM, often with a small percentage of triethylamine to prevent the amine from streaking on the column) or by conversion to its hydrochloride salt and recrystallization.

-

Characterization and Analysis

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Predicted and Reference Spectroscopic Data

| Technique | Predicted/Reference Data |

| ¹H NMR | Expected signals for aromatic protons of the indole ring, a singlet for the N-methyl group, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons. |

| ¹³C NMR | Expected signals for the carbons of the indole ring system, the N-methyl carbon, and the methylene carbon. |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the indole ring. |

Potential Biological Activities

While specific biological targets and signaling pathways for this compound are not extensively documented in the public domain, its structural similarity to other N-alkylated tryptamines and indole alkaloids suggests potential interactions with various biological systems. Tryptamine derivatives are known to exhibit a wide range of pharmacological activities, including effects on the central nervous system. Further research is required to elucidate the specific biological profile of this compound.

Visualizations

5.1. Synthetic Pathway

Caption: Synthetic route to this compound.

5.2. Experimental Workflow

Caption: General workflow for synthesis, purification, and analysis.

References

An In-depth Technical Guide on (1-methyl-1H-indol-3-yl)methanamine (CAS Number: 19293-60-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the biological activity, experimental protocols, and specific signaling pathways of (1-methyl-1H-indol-3-yl)methanamine is limited. This guide summarizes the available chemical data and provides a conceptual framework for its potential investigation based on research into structurally related indole derivatives.

Core Compound Properties

This compound, also known as 1-methylgramine, is a derivative of the indole heterocyclic structure. The addition of a methyl group to the indole nitrogen distinguishes it from its parent compound, (1H-indol-3-yl)methanamine. This methylation can influence its physicochemical properties and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19293-60-8 | N/A |

| Molecular Formula | C₁₀H₁₂N₂ | N/A |

| Molecular Weight | 160.22 g/mol | N/A |

| Appearance | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | N/A |

| Solubility | Not specified in available literature | N/A |

Synthesis and Chemical Data

This compound is commercially available from various chemical suppliers. While specific, detailed experimental protocols for its synthesis are not readily found in the primary literature, it can be synthesized from 1-methylindole through various standard organic chemistry reactions, such as the Mannich reaction followed by reduction.

The purity and identity of the compound would typically be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Biological Activity and Areas for Investigation

Direct studies on the biological activity of this compound are scarce. However, research on its derivatives provides insights into its potential as a scaffold in drug discovery.

A notable study synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives and evaluated their in vitro antiproliferative activities against several cancer cell lines.[1][2] Some of these derivatives demonstrated potent activity, suggesting that the this compound core could be a valuable starting point for the development of novel therapeutic agents.

Conceptual Workflow for Investigating this compound

Caption: A conceptual workflow for the investigation of this compound.

Potential Signaling Pathways

Based on the activity of its derivatives as tubulin polymerization inhibitors, a potential signaling pathway to investigate for this compound-derived compounds is the microtubule dynamics pathway. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Hypothesized Signaling Pathway for a Derivative

Caption: A hypothesized signaling pathway for a tubulin-inhibiting derivative.

Experimental Protocols

As no direct experimental studies on this compound are available, detailed protocols cannot be provided. However, for researchers interested in investigating its potential antiproliferative activity, a general protocol for a cell viability assay is outlined below. This is a hypothetical protocol and would require optimization.

Hypothetical Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion

This compound is a readily available chemical building block. While direct biological data is lacking, the demonstrated antiproliferative activity of its derivatives suggests that this compound represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to elucidate its biological activities and potential mechanisms of action.

References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for (1-methyl-1H-indol-3-yl)methanamine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound, also known as 1-methylgramine, is a derivative of the indole heterocyclic system. The structure consists of an indole ring system where the nitrogen atom at position 1 is substituted with a methyl group, and a methanamine group is attached at position 3.

Chemical Structure:

The chemical structure is characterized by the indole core, with a methyl group on the indole nitrogen and an aminomethyl group at the C3 position.

-

IUPAC Name: this compound[1]

-

CAS Number: 19293-60-8[1]

-

Synonyms: 1-Methyl-3-indolemethylamine, 3-(Aminomethyl)-1-methylindole[1]

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C10H12N2 | [1] |

| Molecular Weight | 160.22 g/mol | [1][2] |

| Canonical SMILES | CN1C=C(C2=CC=CC=C21)CN |

Representative Synthesis Protocol

A common and effective method for the synthesis of this compound is through the reductive amination of 1-methyl-1H-indole-3-carbaldehyde. This method is widely used for the preparation of amines from aldehydes or ketones.

Reaction Scheme:

1-methyl-1H-indole-3-carbaldehyde + NH3 + H2/Catalyst → this compound + H2O

Materials:

-

1-methyl-1H-indole-3-carbaldehyde

-

Ammonia (in methanol, 7N solution)

-

Raney Nickel (catalyst)

-

Methanol (solvent)

-

Hydrogen gas

-

Diatomaceous earth (for filtration)

-

Standard glassware for organic synthesis, including a hydrogenation apparatus.

Experimental Procedure:

-

Reaction Setup: In a suitable hydrogenation vessel, a solution of 1-methyl-1H-indole-3-carbaldehyde (1 equivalent) in methanol is prepared.

-

Addition of Reagents: To this solution, a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) is added, followed by a catalytic amount of Raney Nickel (as a slurry in methanol).

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (typically 50 psi) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting aldehyde.

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. The filter cake should be washed with methanol.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia, yielding the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure amine.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

This diagram outlines the key steps from the starting material to the final, characterized product, providing a clear and logical representation of the experimental process.

References

The Evolving Landscape of (1-methyl-1H-indol-3-yl)methanamine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among the vast array of indole-containing compounds, derivatives of (1-methyl-1H-indol-3-yl)methanamine have emerged as a promising class with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a particular focus on their anticancer properties, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research on this compound derivatives has centered on their potential as anticancer agents. Notably, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has demonstrated potent antiproliferative activity against various cancer cell lines.

Quantitative Analysis of Anticancer Potency

The in vitro cytotoxic effects of these compounds have been evaluated using the MTT assay, with several derivatives exhibiting significant inhibitory activity. The half-maximal inhibitory concentration (IC50) values for the most promising compounds are summarized in the table below.

| Compound | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |

| 7d | 0.52 | 0.34 | 0.86 |

| 7c | 1.23 | 0.85 | 2.14 |

| 7f | 2.56 | 1.98 | 3.45 |

| 7i | 4.32 | 3.11 | 6.68 |

| Colchicine (Control) | 0.02 | 0.015 | 0.03 |

Data extracted from a study on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[1][2]

Mechanism of Action: Disruption of the Cytoskeleton

Mechanistic studies have revealed that the anticancer activity of these derivatives stems from their ability to inhibit tubulin polymerization.[1][2] By interfering with the dynamic assembly and disassembly of microtubules, which are crucial for cell division, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis (programmed cell death).

Signaling pathway of anticancer this compound derivatives.

Other Potential Biological Activities

While the primary focus of research has been on cancer, the broader class of indole derivatives is known to possess a wide spectrum of biological activities.[3] These include antimicrobial, anti-inflammatory, antiviral, neuroprotective, and cardiovascular effects. However, there is a notable lack of extensive research specifically investigating these activities for the this compound scaffold. The existing data for other indole derivatives suggest that this specific class may also hold promise in these therapeutic areas, warranting further investigation.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed methodologies for key experiments.

Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives

General synthetic workflow.

General Procedure:

-

Vilsmeier-Haack Reaction: To a solution of 1-methyl-1H-indole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C. The mixture is stirred at room temperature and then heated. After completion, the reaction is quenched with a basic solution (e.g., sodium bicarbonate) and the product, 1-methyl-1H-indole-3-carbaldehyde, is extracted.

-

Reductive Amination: The resulting aldehyde is dissolved in a suitable solvent (e.g., dichloromethane) with 3,4,5-trimethoxyaniline. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified.

-

Acetylation: The amine from the previous step is dissolved in an anhydrous solvent with a base (e.g., triethylamine). Acetyl chloride is added dropwise at 0 °C. The reaction is stirred until completion, after which the final N-acetylated derivative is purified by column chromatography.

In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Tubulin Polymerization Inhibition Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compounds.

Protocol:

-

Reaction Setup: Purified tubulin is mixed with a GTP-containing buffer in a 96-well plate.

-

Compound Addition: The test compounds or control substances (e.g., colchicine) are added to the wells.

-

Polymerization Induction: The plate is incubated at 37 °C to initiate polymerization.

-

Data Acquisition: The increase in turbidity (absorbance at 340 nm) is monitored over time using a plate reader. The inhibition of polymerization is determined by comparing the polymerization curves of treated samples to the control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).

-

Cell Fixation: The cells are harvested, washed, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with the test compounds for a designated time.

-

Staining: The cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations based on their fluorescence.

Conclusion and Future Directions

Derivatives of this compound represent a promising area of research, particularly in the development of novel anticancer agents that target microtubule dynamics. The data presented in this guide highlight the potent in vitro activity of certain derivatives and elucidate their mechanism of action. However, the full therapeutic potential of this chemical class remains to be explored. Future research should focus on:

-

Expanding the Scope: Investigating the efficacy of these derivatives in other therapeutic areas such as infectious diseases, inflammation, and neurodegenerative disorders.

-

In Vivo Studies: Conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity for different biological targets.

-

Elucidating Signaling Pathways: Further delineating the specific molecular signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound derivatives and pave the way for the development of new and effective therapies.

References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Hypothesized Mechanism of Action of (1-methyl-1H-indol-3-yl)methanamine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1-methyl-1H-indol-3-yl)methanamine is a derivative of gramine, an alkaloid found in various plants. Its structure features an indole core, a foundational scaffold in numerous biologically active compounds, including the neurotransmitter serotonin. The methylation at the 1-position of the indole ring and on the terminal amine of the methanamine side chain suggests a potential for interaction with monoaminergic systems in the central nervous system. This document outlines the probable mechanism of action of this compound by drawing parallels with the known pharmacology of N-methyltryptamine (NMT), a closely related endogenous trace amine.

Postulated Mechanism of Action

Based on the pharmacological profile of N-methyltryptamine (NMT), it is hypothesized that this compound primarily acts as a serotonin 5-HT2A receptor agonist and a serotonin releasing agent .[1]

Serotonin 5-HT2A Receptor Agonism

NMT is a potent full agonist at the serotonin 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to be central to the psychoactive effects of many tryptamines. It is plausible that this compound will exhibit similar agonistic activity at this receptor.

Serotonin Release

In addition to direct receptor agonism, NMT is a potent serotonin releasing agent.[1] This action is mediated by its interaction with the serotonin transporter (SERT). NMT is taken up into the presynaptic neuron by SERT and can then disrupt the vesicular storage of serotonin, leading to a non-exocytotic release of serotonin into the synaptic cleft. This increase in synaptic serotonin can then act on various pre- and post-synaptic serotonin receptors. This compound may share this property, contributing to its overall pharmacological effect.

References

Spectroscopic and Synthetic Profile of (1-methyl-1H-indol-3-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (1-methyl-1H-indol-3-yl)methanamine. These predictions are derived from the analysis of structurally related indole alkaloids and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6-7.8 | d | 1H | H-4 |

| ~7.2-7.4 | m | 2H | H-5, H-6 |

| ~7.1 | d | 1H | H-7 |

| ~7.0 | s | 1H | H-2 |

| ~3.9 | s | 2H | -CH₂-NH₂ |

| ~3.7 | s | 3H | N-CH₃ |

| ~1.5-2.0 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | C-7a |

| ~128 | C-3a |

| ~127 | C-2 |

| ~122 | C-5 |

| ~120 | C-6 |

| ~119 | C-4 |

| ~110 | C-3 |

| ~109 | C-7 |

| ~40 | -CH₂-NH₂ |

| ~33 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium | N-H bend (scissoring) |

| 1470-1450 | Medium | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 910-665 | Strong, Broad | N-H wag |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 160 | [M]⁺ (Molecular Ion) |

| 143 | [M - NH₃]⁺ |

| 130 | [M - CH₂NH₂]⁺ (Tropylium-like ion) |

| 115 | [130 - CH₃]⁺ |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 1-methyl-1H-indole-3-carbonitrile.

Materials:

-

1-methyl-1H-indole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry glassware

-

Nitrogen or Argon atmosphere setup

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., dichloromethane/methanol gradient)

Procedure:

-

Under an inert atmosphere (nitrogen or argon), a solution of 1-methyl-1H-indole-3-carbonitrile in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with diethyl ether or THF.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For a relatively volatile compound like this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. For EI, the sample is typically introduced through a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or via liquid chromatography (LC-MS).

-

Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of (1-methyl-1H-indol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (1-methyl-1H-indol-3-yl)methanamine, a compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this molecule, this guide synthesizes information from closely related indole derivatives and outlines detailed experimental protocols for determining its physicochemical properties.

Solubility Profile

Expected Solubility Behavior

Based on its chemical structure, which features a substituted indole ring and a primary amine, the following solubility characteristics are anticipated:

| Solvent Class | Expected Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Moderate to High | The primary amine group can form hydrogen bonds with protic solvents, enhancing solubility. The indole nitrogen can also participate in hydrogen bonding. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate the molecule through dipole-dipole interactions. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule, dominated by the indole ring and the amine group, limits its solubility in nonpolar media. |

| Aqueous Buffers | pH-Dependent | The primary amine has a pKa in the basic range. At acidic pH, it will be protonated to form a more soluble salt. At basic pH, the free base will be less soluble. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.[2]

Procedure:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid. Centrifugation prior to filtration can also be employed to facilitate the separation of solid and liquid phases.[2]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. Indole-containing molecules are known to be susceptible to degradation under various stress conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, the following are common degradation routes for indole derivatives:[4]

-

Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored byproducts.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, often leading to oxidation or polymerization.

-

Hydrolysis: Under strongly acidic or basic conditions, the methanamine side chain could be susceptible to hydrolysis.

-

Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[4]

Recommended Storage Conditions

To ensure the stability of this compound, the following storage conditions are recommended:

-

Temperature: Store at low temperatures (2-8 °C for short-term, -20 °C for long-term).

-

Light: Protect from light by using amber-colored vials or by storing in the dark.

-

Atmosphere: For solutions, consider purging with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[5][6][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water and organic solvents (e.g., methanol, acetonitrile)

-

pH meter

-

Temperature-controlled oven and water bath

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent.[4] This stock solution is then subjected to the following stress conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Samples should be taken at various time points, neutralized, and analyzed.[4]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Samples are then neutralized and analyzed.[4]

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light, for a specified time.[4]

-

Thermal Degradation: A solution of the compound is heated in an oven at a high temperature (e.g., 60 °C) for a set duration. A solid sample should also be subjected to dry heat stress.[4]

-

Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.[4]

Analysis: All stressed samples, along with an unstressed control, are analyzed by a stability-indicating HPLC method (typically reverse-phase with a PDA detector). The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry can be used to identify the structures of the degradation products.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is currently lacking, the provided protocols for the shake-flask method and forced degradation studies offer a robust approach for researchers to generate this critical information. The inherent properties of the indole and primary amine functional groups suggest that this compound will exhibit pH-dependent aqueous solubility and will be susceptible to oxidative and photolytic degradation. Careful handling and storage are therefore essential to maintain its integrity for research and development purposes.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. rjptonline.org [rjptonline.org]

Potential Therapeutic Targets of (1-methyl-1H-indol-3-yl)methanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the (1-methyl-1H-indol-3-yl)methanamine scaffold have emerged as a versatile platform in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. This technical guide provides an in-depth analysis of three primary therapeutic targets for these compounds: tubulin polymerization in oncology, the NorA efflux pump in infectious diseases, and the serotonin 5-HT4 receptor in neuroscience and gastrointestinal disorders. For each target, this document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing compound activity, and illustrates the relevant signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration and advancement of this compound-based therapeutics.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. The this compound core, in particular, offers a flexible template for the design of novel therapeutic agents. By modifying the substituents on the indole ring, the methanamine nitrogen, and the methyl group at the 1-position, chemists can fine-tune the pharmacological properties of these molecules to achieve desired activities against a range of biological targets. This guide focuses on three well-documented therapeutic applications for derivatives of this core structure.

Anticancer Activity via Tubulin Polymerization Inhibition

Mechanism of Action

Certain N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these indole derivatives disrupt microtubule dynamics, leading to a cascade of events that culminate in cancer cell death. The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle.[1] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[1]

Quantitative Data

The in vitro antiproliferative activity of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a particularly potent derivative, compound 7d, are summarized in the table below.[1]

| Cell Line | Cancer Type | IC50 (µM)[1] |

| HeLa | Cervical Cancer | 0.52 |

| MCF-7 | Breast Cancer | 0.34 |

| HT-29 | Colon Cancer | 0.86 |

Signaling Pathway

The signaling pathway initiated by the inhibition of tubulin polymerization by this compound derivatives is depicted below.

Experimental Protocols

This assay measures the increase in turbidity as tubulin polymerizes into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

96-well microplates

Procedure:

-

On ice, prepare the tubulin solution by diluting the purified tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Add the test compound or controls to the appropriate wells of a pre-chilled 96-well plate. The final DMSO concentration should not exceed 1%.

-

Add the tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

-

Plot absorbance at 340 nm versus time.

-

Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HT-29)

-

Complete cell culture medium

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity via NorA Efflux Pump Inhibition

Mechanism of Action

Derivatives of (1H-indol-3-yl)ethanamine have been shown to be potent inhibitors of the NorA efflux pump in Staphylococcus aureus. The NorA efflux pump is a member of the major facilitator superfamily (MFS) of transporters and contributes to antibiotic resistance by actively extruding a broad range of substrates, including fluoroquinolone antibiotics like ciprofloxacin, from the bacterial cell. By inhibiting the NorA pump, these indole derivatives increase the intracellular concentration of the antibiotic, thereby restoring its efficacy against resistant strains.

Quantitative Data

The efficacy of NorA efflux pump inhibitors is often quantified by their ability to reduce the minimum inhibitory concentration (MIC) of an antibiotic. For example, (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide, a derivative of the parent compound, demonstrated a significant potentiation of ciprofloxacin activity against a NorA-overexpressing strain of S. aureus.

| Strain | Compound | Concentration of Indole Derivative (mg/L) | Fold Decrease in Ciprofloxacin MIC[2] |

| SA-1199B | (Z)-N-benzylidene-2-(tert-butoxycarbonylamino)-1-(5-iodo-1H-indol-3-yl)ethanamine oxide | 0.5 | 4 |

Experimental Workflow

The following diagram illustrates the experimental workflow for identifying and characterizing NorA efflux pump inhibitors.

Experimental Protocols

This assay is a common method for screening for efflux pump inhibitors. It measures the accumulation of the fluorescent dye ethidium bromide, a substrate of the NorA pump, within bacterial cells.

Materials:

-

S. aureus strain overexpressing the NorA pump (e.g., SA-1199B)

-

Tryptic Soy Broth (TSB)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Glucose

-

Test compound stock solution (in DMSO)

-

Positive control (e.g., Reserpine)

-

Fluorometer with excitation at 530 nm and emission at 600 nm

Procedure:

-

Grow an overnight culture of the S. aureus strain in TSB.

-

Centrifuge the culture, wash the cells with PBS, and resuspend in PBS to an OD600 of 0.4.

-

Add glucose to a final concentration of 0.4%.

-

Add the test compound or controls to the bacterial suspension.

-

Add EtBr to a final concentration of 2 µg/mL.

-

Immediately measure the fluorescence over time at 37°C.

Data Analysis:

-

Plot fluorescence intensity versus time.

-

An increase in fluorescence in the presence of the test compound compared to the vehicle control indicates inhibition of EtBr efflux.

This assay determines the synergistic effect of the test compound with a known antibiotic.

Materials:

-

S. aureus strain

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Antibiotic (e.g., Ciprofloxacin)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound and the antibiotic in a 96-well plate in a checkerboard format.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC of the antibiotic alone and in combination with the test compound.

Data Analysis:

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).

Neuromodulatory and Prokinetic Activity via 5-HT4 Receptor Interaction

Mechanism of Action

(1H-indol-3-yl)methanamine and its derivatives can act as ligands for the serotonin 4 (5-HT4) receptor. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract. Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] This signaling cascade can modulate neurotransmitter release and enhance neuronal excitability. In the gut, 5-HT4 receptor agonism promotes gastrointestinal motility, making it a target for prokinetic agents. Some evidence also suggests G-protein-independent signaling pathways for the 5-HT4 receptor, involving the activation of Src tyrosine kinase.[4]

Quantitative Data

The affinity of indole-3-methanamines for the 5-HT4 receptor has been investigated, with some derivatives showing promising activity. For instance, compound I-o was found to be only 5-fold less potent than the natural agonist serotonin.

| Compound | Receptor | Relative Potency (vs. Serotonin) |

| I-o | 5-HT4 | ~0.2 |

Signaling Pathway

The primary signaling pathway of the 5-HT4 receptor is illustrated below.

References

- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]

- 4. Synthesis and preliminary screening of novel indole-3-methanamines as 5-HT4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Indoleamine Compounds: From Synthesis to Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indoleamine compounds, a class of bicyclic molecules containing a fused benzene and pyrrole ring, are pivotal players in a vast array of physiological and pathological processes. From their fundamental role as neurotransmitters and hormones to their intricate involvement in immune regulation and oncogenesis, the study of indoleamines continues to be a fertile ground for scientific discovery and therapeutic innovation. This technical guide provides a comprehensive review of the current literature on indoleamine compounds, with a focus on their synthesis, biological functions, and the signaling pathways they modulate.

Core Indoleamine Biosynthetic Pathways

The journey of indoleamine biosynthesis begins with the essential amino acid L-tryptophan. Two major metabolic routes diverge from this common precursor: the serotonin-melatonin pathway and the kynurenine pathway.

The Serotonin and Melatonin Synthesis Pathway

The biosynthesis of the crucial neurotransmitter serotonin (5-hydroxytryptamine) and the chronobiotic hormone melatonin is a well-characterized enzymatic cascade. The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[1]

In the pineal gland, serotonin undergoes further conversion to melatonin in a two-step process. First, arylalkylamine N-acetyltransferase (AANAT) acetylates serotonin to form N-acetylserotonin.[2] Finally, acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), methylates N-acetylserotonin to produce melatonin.[2] The nocturnal surge in melatonin production is a key regulator of the circadian rhythm.[3]

Figure 1: Serotonin and Melatonin Biosynthesis Pathway.

The Kynurenine Pathway

The vast majority of L-tryptophan, approximately 95%, is metabolized through the kynurenine pathway.[4][5] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which catalyze the oxidative cleavage of the indole ring to form N-formylkynurenine.[4][6] N-formylkynurenine is then rapidly converted to L-kynurenine.

The kynurenine pathway branches into several downstream arms, producing a host of biologically active metabolites, including kynurenic acid, a neuroprotectant, and quinolinic acid, a neurotoxin.[6][7] The balance between these metabolites is crucial for neuronal health and immune function. Dysregulation of the kynurenine pathway has been implicated in a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[5][6]

Figure 2: The Kynurenine Pathway of Tryptophan Metabolism.

Quantitative Data on Indoleamine Compounds

The biological activity of indoleamine compounds is dictated by their affinity for and efficacy at various protein targets, including receptors and enzymes. The following tables summarize key quantitative data for a selection of indoleamine compounds and their derivatives.

Table 1: Binding Affinities (Ki) of Ligands for Serotonin Receptors

| Compound | 5-HT Receptor Subtype | Ki (nM) | Reference |

| Serotonin | 5-HT1A | 3.5 | [8] |

| 5-HT1B | 4.5 | [8] | |

| 5-HT1D | 20-30 | [1] | |

| 5-HT2A | 1.8 | [8] | |

| 5-HT2C | 5.0 | [8] | |

| 8-OH-DPAT | 5-HT1A | 0.8 | [9] |

| Sumatriptan | 5-HT1D | 20-30 | [1] |

| Ketanserin | 5-HT2A | 2.0 | [10] |

| DOB-HCl | 5-HT2A | 59 | [10] |

| DOET-HCl | 5-HT2A | 137 | [10] |

Table 2: Binding Affinities (Ki) of Ligands for Melatonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Melatonin | MT1 | 0.1-0.5 | [5] |

| MT2 | 0.5-2.0 | [5] | |

| Ramelteon | MT1 | 0.014 | [5] |

| MT2 | 0.112 | [5] | |

| Agomelatine | MT1 | 0.1 | [5] |

| MT2 | 0.06 | [5] | |

| Luzindole | MT1 | 158 | [5] |

| MT2 | 10.2 | [5] | |

| 4-P-PDOT | MT2 | >300-fold selective over MT1 | [5] |

Table 3: Inhibitory Activity (IC50) of IDO1 and KMO Inhibitors

| Compound | Target Enzyme | IC50 | Reference |

| Epacadostat (INCB024360) | IDO1 | 71 nM (enzymatic) | [11] |

| Navoximod (GDC-0919) | IDO1 | 67 nM (enzymatic) | [12] |

| Linrodostat (BMS-986205) | IDO1 | Not specified | [13] |

| m-Nitrobenzoyl alanine (m-NBA) | KMO | 0.9 µM | [9] |

| (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A) | KMO | 0.2 µM | [14] |

| PNU-168754 | KMO | 40 nM | [14] |

Table 4: Anticancer Activity (IC50) of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-3-carbinol | Breast (MCF-7) | 50-100 | [15] |

| Diindolylmethane | Breast (MCF-7) | 10-50 | [15] |

| 5f (Ursolic acid derivative) | Hepatocarcinoma (SMMC-7721) | 0.56 | [16] |

| 5f (Ursolic acid derivative) | Hepatocarcinoma (HepG2) | 0.91 | [16] |

| 2a (Tyrphostin derivative) | Melanoma (518A2) | 1.4 | [2] |

| 3a (Ruthenium complex) | Melanoma (518A2) | 0.6 | [2] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying indoleamine compounds.

Synthesis of Indoleamine Derivatives

The synthesis of novel indoleamine derivatives is a cornerstone of drug discovery in this field. A common strategy involves the modification of the indole scaffold at various positions to modulate pharmacological activity. For instance, a high-throughput solid-phase and solution-phase synthetic approach can be employed to generate a library of compounds. This may involve coupling a protected amino acid to a resin, followed by a series of reactions to introduce diverse functional groups, and finally cleavage from the resin to yield the target compounds.[17]

Enzyme Activity Assays

-

Tryptophan Hydroxylase (TPH) Assay: TPH activity can be measured using a continuous fluorometric assay that leverages the different spectral properties of tryptophan and its product, 5-hydroxytryptophan. The reaction mixture typically includes L-tryptophan, a pterin cofactor, and the TPH enzyme. The increase in fluorescence at an emission wavelength of 330 nm (with excitation at 300 nm) is monitored over time to determine the reaction rate.[8][11]

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Assay: IDO1 activity is commonly assessed by measuring the production of kynurenine. A cell-based assay can be performed using cells that express IDO1 (e.g., IFN-γ stimulated HeLa cells). The cells are incubated with L-tryptophan and the test compound. The amount of kynurenine produced in the supernatant is then quantified, often by reacting it with p-dimethylaminobenzaldehyde to form a colored product that can be measured spectrophotometrically at 480 nm.[18] Alternatively, a fluorogenic developer that selectively reacts with N-formylkynurenine can be used for a more sensitive assay.[19]

-

Acetylserotonin O-methyltransferase (ASMT/HIOMT) Assay: ASMT activity can be determined by measuring the conversion of N-acetylserotonin to melatonin. A common method involves incubating the enzyme with N-acetylserotonin and a methyl donor like S-adenosyl-L-methionine. The product, melatonin, can then be separated and quantified using high-performance liquid chromatography (HPLC) with fluorometric detection.[20] A thin-layer chromatographic procedure can also be employed for this purpose.[21]

Receptor Binding Assays

-

Serotonin Receptor Binding Assay: Radioligand binding assays are a standard method to determine the affinity of compounds for serotonin receptors. This typically involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [3H]Ketanserin for 5-HT2A receptors) and various concentrations of the unlabeled test compound. The amount of bound radioligand is then measured to determine the inhibitory constant (Ki) of the test compound.[1][10]

Quantification of Indoleamines and Metabolites

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple indoleamines and their metabolites in biological samples such as plasma, cerebrospinal fluid, and tissue homogenates. The method involves chromatographic separation of the analytes followed by their detection and quantification by mass spectrometry.[6][22][23]

Signaling Pathways and Logical Relationships

The biological effects of indoleamine compounds are mediated through complex signaling pathways.

Figure 3: Simplified Serotonin and Melatonin Receptor Signaling.

Serotonin exerts its diverse effects by binding to a large family of 5-HT receptors, which are predominantly G protein-coupled receptors (GPCRs).[24] For example, 5-HT1A receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, while 5-HT2A receptors couple to Gq/11 proteins to activate phospholipase C, leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG).[25]

Melatonin also acts through GPCRs, primarily the MT1 and MT2 receptors.[5] Both MT1 and MT2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[4]

The kynurenine pathway's role in immune modulation is partly mediated by the enzyme IDO1. In the tumor microenvironment, IDO1 expression is often upregulated, leading to tryptophan depletion and the accumulation of kynurenine. This metabolic shift suppresses T-cell proliferation and promotes an immunosuppressive environment, allowing tumors to evade immune surveillance.[13][26]

Figure 4: Role of IDO1 in Tumor Immune Evasion.

Therapeutic Applications and Future Directions

The profound and diverse biological roles of indoleamine compounds have made them attractive targets for drug development across a wide range of therapeutic areas.

-

Neuropsychiatric Disorders: The modulation of serotonergic neurotransmission is a cornerstone of treatment for depression, anxiety, and other mood disorders. Selective serotonin reuptake inhibitors (SSRIs) are a widely prescribed class of antidepressants that increase the synaptic availability of serotonin.

-

Sleep Disorders: Melatonin and its agonists, such as ramelteon, are used to treat insomnia and circadian rhythm sleep-wake disorders.[4]

-

Cancer Immunotherapy: The critical role of IDO1 in tumor immune evasion has led to the development of IDO1 inhibitors as a novel class of cancer immunotherapeutics.[13][26] Although early clinical trials of IDO1 inhibitors in combination with checkpoint inhibitors have yielded mixed results, research in this area is ongoing.[11][27]

-

Neurodegenerative Diseases: The neuroprotective properties of kynurenic acid and the neurotoxic effects of quinolinic acid have highlighted the kynurenine pathway as a potential therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[28][29]

The continued exploration of the intricate biology of indoleamine compounds, coupled with advances in medicinal chemistry and drug design, holds immense promise for the development of novel and effective therapies for a multitude of human diseases. Future research will likely focus on the development of more selective and potent modulators of specific indoleamine pathways, as well as on identifying biomarkers to guide the personalized application of these therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. ibl-international.com [ibl-international.com]

- 3. ldn.de [ldn.de]

- 4. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elkbiotech.com [elkbiotech.com]

- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]

- 20. Hydroxyindole-O-methyltransferase activity assay using high-performance liquid chromatography with fluorometric detection: determination of melatonin enzymatically formed from N-acetylserotonin and S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A thin-layer chromatographic assay for measuring pineal hydroxyindole-O-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. innoprot.com [innoprot.com]

- 26. ibl-america.com [ibl-america.com]

- 27. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-methyl-1H-indol-3-yl)methanamine: Safety and Handling for Research Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for (1-methyl-1H-indol-3-yl)methanamine, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of detailed experimental and biological data in the public domain, this document focuses on consolidating the existing safety information and presenting generalized experimental workflows applicable to the handling of such research chemicals.

Physicochemical Properties

This compound, also known as 1-methylgramine, is a derivative of the indole scaffold, a privileged structure in medicinal chemistry. The parent compound, (1H-indol-3-yl)methanamine, has a molecular weight of 146.19 g/mol and the empirical formula C₉H₁₀N₂.[1][2] The hydrochloride salt of the methylated compound is also available for research purposes.[3]

Table 1: Physicochemical Data for Related Indole Compounds

| Property | (1H-Indol-3-yl)methanamine | 1-Methylindole |

| CAS Number | 22259-53-6[2][4] | 603-76-9[5] |

| Molecular Formula | C₉H₁₀N₂[1][2] | C₉H₉N |

| Molecular Weight | 146.19 g/mol [1][2] | 131.17 g/mol |

| Physical Form | Solid[4] | |

| Melting Point | 104 - 107 °C[4] |

Safety and Handling

The safe handling of this compound and its analogs is paramount in a research setting. The available safety data sheets (SDS) for the parent compound and its hydrochloride salt indicate several hazards that must be addressed through proper laboratory practices.

Hazard Identification and Classification

The GHS classifications for related compounds highlight the potential for acute toxicity, skin and eye irritation, and respiratory irritation.

Table 2: GHS Hazard Classifications for Related Indole Compounds

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| (1H-Indol-3-yl)methanamine | GHS06[1] | Danger[1] | H301: Toxic if swallowed[1][4] |

| 1-(1-methyl-1H-indol-3-yl)methanamine hydrochloride | GHS07[3] | Warning[3] | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[3] |

| 1-Methylindole | GHS07 | Warning[5] | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5] |

Personal Protective Equipment (PPE)

To mitigate the identified hazards, appropriate personal protective equipment must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] | [5][6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6] Flame retardant antistatic protective clothing.[7] | [5][6][7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] Required when vapors/aerosols are generated.[7] | [6][7] |

Handling and Storage